molecular formula C17H19ClN2O3S B11014646 6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid

6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid

Cat. No.: B11014646
M. Wt: 366.9 g/mol
InChI Key: YKKQCZMMIWMWAP-UHFFFAOYSA-N
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Description

6-aminohexanoic acid , belongs to the thiazole family. Thiazoles are heterocyclic organic compounds characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. Thiazoles find applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthesis Routes:: The synthetic preparation of 6-aminohexanoic acid involves several steps. One common approach is the reaction of 4-chlorophenylthiourea with 6-bromohexanoic acid, followed by cyclization to form the thiazole ring. The acetyl group is introduced via acetylation. Detailed reaction conditions and mechanisms can be found in the literature.

Industrial Production:: While laboratory-scale synthesis is well-documented, industrial production methods may vary. Large-scale production typically involves optimized processes, cost-effectiveness, and scalability.

Chemical Reactions Analysis

Reactivity:: 6-aminohexanoic acid can undergo various reactions, including:

    Electrophilic substitution: The C-5 atom is susceptible to electrophilic attack.

    Nucleophilic substitution: The C-2 atom can participate in nucleophilic reactions.

Common Reagents and Conditions::

    Acetylation: Acetic anhydride or acetyl chloride.

    Cyclization: Acidic conditions (e.g., sulfuric acid).

    Substitution: Appropriate nucleophiles or electrophiles.

Major Products:: The major product is 6-aminohexanoic acid itself, which serves as a precursor for other derivatives.

Scientific Research Applications

6-aminohexanoic acid has diverse applications:

    Medicine: Used in antitumor and cytotoxic drugs.

    Biotechnology: As a component in FRET (Fluorescence Resonance Energy Transfer) assays.

    Chemical Industry: Precursor for various compounds.

Mechanism of Action

The exact mechanism of action depends on the specific application. For antitumor effects, it may involve interactions with cellular targets or pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

6-aminohexanoic acid shares similarities with other thiazole derivatives, such as sulfathiazole, Ritonavir, Abafungin, and Tiazofurin. Its unique features set it apart in terms of structure and reactivity.

Properties

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

6-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]hexanoic acid

InChI

InChI=1S/C17H19ClN2O3S/c18-13-7-5-12(6-8-13)17-20-14(11-24-17)10-15(21)19-9-3-1-2-4-16(22)23/h5-8,11H,1-4,9-10H2,(H,19,21)(H,22,23)

InChI Key

YKKQCZMMIWMWAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCCCCCC(=O)O)Cl

Origin of Product

United States

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